3-Hydroxypropyl salicylate
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Overview
Description
3-Hydroxypropyl salicylate is an organic compound with the molecular formula C10H12O4. . This compound is a derivative of salicylic acid, where the hydroxyl group is substituted with a 3-hydroxypropyl group. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxypropyl salicylate can be synthesized through esterification reactions. One common method involves the reaction of salicylic acid with 3-hydroxypropyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification and separation of the final product . The reaction conditions are optimized to achieve high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxypropyl salicylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
3-Hydroxypropyl salicylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 3-hydroxypropyl salicylate involves its interaction with specific molecular targets and pathways. It is known to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, which are mediators of inflammation and pain . Additionally, it can activate AMP-activated protein kinase (AMPK), promoting cellular energy homeostasis and wound healing .
Comparison with Similar Compounds
Similar Compounds
Salicylic Acid: A precursor to 3-hydroxypropyl salicylate, widely used for its keratolytic and anti-inflammatory properties.
Methyl Salicylate: Another ester of salicylic acid, commonly used in topical analgesics.
Ethyl Salicylate: Similar in structure, used in flavorings and fragrances.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its hydroxyl group enhances its solubility in water, making it suitable for various aqueous formulations. Additionally, its ester linkage provides stability and resistance to hydrolysis compared to other salicylate derivatives .
Properties
CAS No. |
84370-81-0 |
---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
3-hydroxypropyl 2-hydroxybenzoate |
InChI |
InChI=1S/C10H12O4/c11-6-3-7-14-10(13)8-4-1-2-5-9(8)12/h1-2,4-5,11-12H,3,6-7H2 |
InChI Key |
OBMBZFOXAKONKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCCCO)O |
Origin of Product |
United States |
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